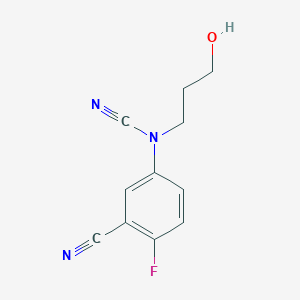
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions. These reactions allow for the efficient assembly of complex molecules with potential pharmaceutical applications. For instance, similar synthetic strategies have been employed to create other active pharmaceutical ingredients, demonstrating the versatility of such approaches in drug development .
Synthetic Route Example
- Starting Materials : 3-Cyano-4-fluorobenzaldehyde and 3-hydroxypropylamine.
- Reagents : Trifluoroacetic acid for deprotection and trimethylsilyl cyanide for the cyanamide formation.
- Yield : The synthetic process typically yields a mixture of diastereomers, which can be further purified.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial in disease pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown promise in inhibiting proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | Breast Cancer Cells | Inhibition of growth | |
| Enzyme Inhibition | Specific Kinases | Reduced activity | |
| Antiviral Activity | HIV Protease | Inhibition |
Case Study 1: Anti-Cancer Activity
A study conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a potential candidate for further development as an anti-cancer agent.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of the compound against HIV. Using MT-4 cells, researchers found that it inhibited HIV replication more effectively than some existing therapies, suggesting a new avenue for HIV treatment development .
Research Findings and Implications
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to its chemical structure have been shown to enhance its biological activity significantly. For instance, introducing additional functional groups can improve binding affinity to target proteins and increase solubility in biological systems.
Future Directions
Given its promising biological profile, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Toxicology Assessments : To evaluate safety profiles before clinical trials.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
特性
IUPAC Name |
(3-cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-11-3-2-10(6-9(11)7-13)15(8-14)4-1-5-16/h2-3,6,16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIKLBMBGFIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













